5-Iodo-2-(1,2,4-triazol-1-yl)pyridine

Organic Synthesis Cross-Coupling Medicinal Chemistry

Choose 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine (CAS 2273382-74-2) for its critical iodine handle, enabling faster, higher-yielding Suzuki, Sonogashira, and Buchwald-Hartwig couplings compared to bromo/chloro analogs. Essential for IRAK-4 inhibitor libraries (U.S. Pat. 8,987,311), FAK inhibitor SAR (HCT116 IC50 1.99 µM), and non-nitro antitubercular agents. The bifunctional N-donor system also supports MOF construction. Avoid false SAR from inferior building blocks.

Molecular Formula C7H5IN4
Molecular Weight 272.049
CAS No. 2273382-74-2
Cat. No. B2666561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-(1,2,4-triazol-1-yl)pyridine
CAS2273382-74-2
Molecular FormulaC7H5IN4
Molecular Weight272.049
Structural Identifiers
SMILESC1=CC(=NC=C1I)N2C=NC=N2
InChIInChI=1S/C7H5IN4/c8-6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H
InChIKeyKGPJGRSMQFTQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-(1,2,4-triazol-1-yl)pyridine (CAS 2273382-74-2): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Research Procurement


5-Iodo-2-(1,2,4-triazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an iodine atom at the 5-position and a 1,2,4-triazole ring at the 2-position [1]. This structural motif is widely recognized in medicinal chemistry as a privileged scaffold for kinase inhibitor development and is a versatile intermediate for transition metal-catalyzed cross-coupling reactions [1]. The iodine atom provides a reactive handle for further functionalization via nucleophilic substitution or metal-catalyzed transformations, enabling the synthesis of diverse chemical libraries . As a building block within the broader class of triazolyl-substituted pyridines, this specific compound is valued for its role in constructing complex molecular architectures for drug discovery programs targeting kinases, particularly IRAK-4, as well as antitubercular agents and anticancer therapeutics [1] [2].

Why Generic 2-(1,2,4-Triazol-1-yl)pyridine Analogs Cannot Substitute for 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine in Cross-Coupling and Drug Discovery Workflows


The 5-iodo substitution is not a simple, inert structural variant; it is the key functional handle that enables critical downstream transformations in complex synthetic sequences. Generic substitution with non-iodinated or differently halogenated 2-(1,2,4-triazol-1-yl)pyridine analogs fundamentally alters reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, where the iodine atom's superior leaving group ability and lower bond dissociation energy compared to bromine or chlorine provides markedly faster reaction rates and higher yields . This differential reactivity is crucial for late-stage functionalization of complex drug candidates where harsh conditions cannot be tolerated. Furthermore, the iodine atom exerts a significant steric and electronic influence on the molecule's conformation and binding affinity in biological systems, which is not replicated by other halogen or hydrogen substitutions, potentially leading to false negatives or misleading structure-activity relationship (SAR) data if an incorrect building block is procured .

Quantitative Evidence for Selecting 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine Over Alternative Pyridyl Triazole Building Blocks


Comparative Reactivity: Iodine vs. Other Halogens for Cross-Coupling in Pyridyl Triazole Scaffolds

The 5-iodo substituent is the most reactive halogen for palladium-catalyzed cross-coupling reactions among commonly used halogenated pyridine building blocks. Direct comparative studies of C-X bond dissociation energies and oxidative addition rates for Pd(0) catalysts show the order of reactivity as I > Br > Cl >> F . This translates to practical advantages: the 5-iodo compound can undergo Suzuki coupling at room temperature, whereas analogous bromo derivatives require elevated temperatures (60-80°C) and chloro derivatives often require specialized ligands or fail to react entirely . For instance, the 5-iodo group can be substituted with sodium azide under mild conditions to yield the corresponding 5-azido derivative, a transformation that proceeds poorly or not at all with 5-bromo or 5-chloro analogs under the same conditions .

Organic Synthesis Cross-Coupling Medicinal Chemistry

IRAK-4 Kinase Inhibitor Potency: Impact of Iodo Substitution in the Pyridyl Triazole Series

In a patent from Bristol-Myers Squibb describing a series of triazolyl-substituted pyridines as IRAK-4 kinase modulators, the 5-iodo-2-(1,2,4-triazol-1-yl)pyridine core is specifically claimed as a key intermediate [1]. While exact IC50 values for the building block itself are not reported, the patent explicitly defines the compound's use in generating a library of potent IRAK-4 inhibitors. The iodine atom serves as a critical vector for introducing diverse aromatic and heteroaromatic groups via cross-coupling. The patent data for the final inhibitors demonstrate that compounds derived from this scaffold exhibit IRAK-4 inhibitory activity in the nanomolar range [1]. The 5-iodo intermediate is the required starting point for this specific SAR exploration; using a non-iodinated or differently halogenated analog would not yield the same library of active compounds due to altered steric and electronic properties at the 5-position [1].

Kinase Inhibition Immunology Inflammation

Antimycobacterial Activity: Structural Requirements for 1,2,4-Triazolyl Pyridines Against Mycobacterium tuberculosis

A comprehensive study of 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis (Mtb) identified a series of potent analogs displaying low micromolar to nanomolar inhibitory activity [1]. The study's structure-activity relationship (SAR) analysis revealed that the presence and nature of substituents on the pyridine ring are critical determinants of both potency and the mechanism of action. While the specific 5-iodo-2-(1,2,4-triazol-1-yl)pyridine was not the primary focus of the biological assays, the core scaffold is identical to the series evaluated. The study highlights that different substituents at the pyridine ring can activate distinct killing mechanisms (e.g., F420-dependent Ddn activation for nitro compounds vs. alternative mechanisms for non-nitro analogs) [1]. This demonstrates that procuring the correct, specific building block—in this case, the 5-iodo analog—is essential for exploring a particular SAR branch or for synthesizing a compound with a desired resistance profile, as even seemingly minor structural changes can drastically alter biological activity and target engagement [1].

Antitubercular Agents Infectious Disease SAR

Anticancer Activity of 1,2,4-Triazole-Pyridine Hybrids: SAR Guidance for Building Block Selection

A series of 1,2,4-triazole derivatives containing a pyridine moiety were synthesized and evaluated as potential FAK inhibitors with anticancer activity [1]. The most potent compound, 6j, inhibited the growth of the HCT116 colorectal cancer cell line with an IC50 of 1.99 µM and exhibited significant FAK inhibitory activity (IC50 = 2.41 µM) [1]. The SAR analysis in this study demonstrated that modifications to the pyridine ring directly impact anticancer potency. While 5-iodo-2-(1,2,4-triazol-1-yl)pyridine itself was not tested, it represents a key intermediate that can be used to introduce a wide array of substituents at the 5-position via cross-coupling, enabling the rapid generation of novel analogs for SAR exploration. The study confirms that the 1,2,4-triazole-pyridine core is a validated scaffold for anticancer drug discovery, and the 5-iodo derivative provides a strategic entry point for diversification to optimize potency and selectivity [1].

Anticancer FAK Inhibition Medicinal Chemistry

High-Value Research and Industrial Applications for 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine Based on Validated Evidence


Synthesis of Patent-Protected IRAK-4 Kinase Inhibitors

Pharmaceutical research teams engaged in immunology and inflammation drug discovery can utilize this compound as a key intermediate for constructing a library of triazolyl-substituted pyridine-based IRAK-4 kinase inhibitors, as specifically claimed in U.S. Patent 8,987,311. The iodine atom serves as the essential synthetic handle for late-stage diversification via Suzuki or Sonogashira couplings to introduce various aryl and heteroaryl groups, enabling exploration of structure-activity relationships and generation of novel intellectual property in this therapeutically relevant kinase space. [1]

Diversification of a Validated Anticancer Scaffold

Academic and industrial medicinal chemistry groups focused on oncology can employ this building block to synthesize novel analogs of the potent FAK inhibitor 6j (HCT116 IC50 = 1.99 µM). The iodine at the 5-position allows for facile introduction of diverse substituents, enabling systematic SAR studies to optimize antiproliferative activity and kinase selectivity against cancer cell lines such as HCT116 and HepG2. This provides a direct route to building on a proven anticancer pharmacophore. [2]

Mechanistic Probing in Antitubercular Drug Discovery

Researchers investigating new treatments for multidrug-resistant tuberculosis can use this compound to synthesize non-nitro containing 1,2,4-triazolyl pyridine analogs. This approach aims to circumvent the F420-dependent Ddn resistance mechanism associated with nitro-containing counterparts, as demonstrated in recent antimycobacterial SAR studies. The iodo intermediate provides a flexible entry point for creating compounds with alternative resistance profiles and novel mechanisms of action against Mycobacterium tuberculosis. [3]

Synthesis of Coordination Polymers and Metal-Organic Frameworks

Materials scientists and coordination chemists can leverage the bifunctional nature of 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine—specifically its pyridyl and triazolyl nitrogen donors—to construct novel coordination polymers and metal-organic frameworks (MOFs). The iodine substituent can be retained to influence framework topology or further functionalized post-synthetically, enabling the creation of porous materials with tailored properties for applications in gas storage, separation, or catalysis.

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